allyl 3-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
Description
Allyl 3-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a triazolothiadiazole derivative featuring a fused bicyclic heterocyclic core ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) with a morpholinylmethyl group at position 3 and an allyl-substituted phenyl ether at position 4. This compound belongs to a broader class of triazolothiadiazoles, which are extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
4-[[6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-2-8-24-14-5-3-4-13(11-14)16-20-22-15(18-19-17(22)25-16)12-21-6-9-23-10-7-21/h2-5,11H,1,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWREJLYOAHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 3-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves multiple steps. One common method includes the reaction of 4-morpholinylmethyl-1,2,4-triazole-3-thiol with an appropriate phenyl ether derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, each with potential unique pharmacological properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the [1,2,4]triazole scaffold. For instance, a study published in Cancer Letters demonstrated that derivatives of triazole exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation1. The specific compound of interest has shown promise in targeting multiple pathways involved in tumor growth.
Enzyme Inhibition
The compound acts as an inhibitor of poly-ADP-ribose polymerases (PARPs), which are critical in DNA repair mechanisms. Research indicates that it competes with nicotinamide in the binding pocket of human PARP enzymes2. This inhibition can potentially enhance the efficacy of existing cancer therapies by preventing cancer cells from repairing DNA damage induced by chemotherapy.
Case Study 1: Inhibition of PARP Enzymes
A study investigated the binding affinity and inhibition potency of various triazole derivatives on PARP enzymes. The reported IC50 values for selected compounds indicated that modifications to the triazole structure significantly enhanced inhibitory activity. The specific compound demonstrated an IC50 value in the nanomolar range against PARP14 and PARP153.
Case Study 2: Anticancer Screening
In another case study focusing on multicellular spheroids as a model for tumor microenvironments, researchers screened a library of compounds including allyl 3-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether. The results showed that this compound effectively reduced spheroid growth and induced cell death through apoptosis pathways4.
Mechanism of Action
The mechanism of action of allyl 3-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound is known to interact with enzymes such as carbonic anhydrase, cholinesterase, and various kinases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- The morpholinylmethyl group in the target compound reduces LogP compared to adamantyl or halogenated analogs, suggesting improved aqueous solubility .
- Allyl phenyl ether at position 6 provides steric bulk without excessive hydrophobicity, contrasting with iodinated derivatives (e.g., 4-CMI), which show high bioactivity but poor solubility .
Pharmacological Activities
Anticancer Activity
- Target compound analogs : Morpholine-containing triazolothiadiazoles exhibit Bcl-2 inhibition (apoptosis induction) with IC₅₀ values in the low micromolar range .
- Adamantyl derivatives (1) : Demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 8–12 μM) .
- 4-CMI : Heparanase inhibition (IC₅₀: 3 μg/mL) reduces tumor metastasis .
Antimicrobial Activity
- 3-(3,4-Dimethoxyphenyl)-6-pyridinyl derivatives (20a–d) : Showed MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
Biological Activity
Allyl 3-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole and thiadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molar mass of approximately 334.41 g/mol. The presence of the morpholine group enhances its solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Several studies have reported that thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against resistant strains of bacteria and fungi .
- Anticancer Properties : Thiadiazole compounds have been evaluated for their anticancer potential. In vitro studies suggest they inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting DNA synthesis . Specific derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, inhibition of carbonic anhydrase has been linked to antitumor activity .
- DNA Interaction : The compound may interact with DNA or RNA synthesis pathways, disrupting the replication processes essential for cancer cell survival .
- Receptor Modulation : Some studies suggest that thiadiazoles can act as antagonists to specific receptors involved in tumorigenesis, thereby modulating cellular signaling pathways related to growth and survival .
Case Study 1: Antitumor Activity
In a study evaluating various thiadiazole derivatives, this compound was assessed for its cytotoxic effects on MCF-7 cells. The compound exhibited an IC50 value of approximately 0.5 μg/ml after 48 hours of treatment, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion assays compared to control groups.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
